molecular formula C15H15N3O3 B5983486 ANTHRANILIC (4-HYDROXY-3-METHOXYBENZYLIDENE)HYDRAZIDE

ANTHRANILIC (4-HYDROXY-3-METHOXYBENZYLIDENE)HYDRAZIDE

Cat. No.: B5983486
M. Wt: 285.30 g/mol
InChI Key: RXJQWJMVEMUUPA-RQZCQDPDSA-N
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Description

Anthranilic (4-hydroxy-3-methoxybenzylidene)hydrazide: is a chemical compound with the molecular formula C15H15N3O3 and a molecular weight of 285.305 . This compound is part of the anthranilic acid derivatives family, known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of anthranilic (4-hydroxy-3-methoxybenzylidene)hydrazide typically involves the condensation reaction between anthranilic acid hydrazide and 4-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same condensation reaction. The process may be optimized for higher yields and purity through controlled reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Anthranilic (4-hydroxy-3-methoxybenzylidene)hydrazide can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the hydrazide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic reagents like amines and alcohols can be used under mild conditions.

Major Products Formed:

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazides and related compounds.

Mechanism of Action

Comparison with Similar Compounds

  • Anthranilic (4-ethoxy-3-methoxybenzylidene)hydrazide
  • Anthranilic (4-methoxybenzylidene)hydrazide
  • Anthranilic (3-nitrobenzylidene)hydrazide

Comparison: Anthranilic (4-hydroxy-3-methoxybenzylidene)hydrazide is unique due to the presence of both hydroxyl and methoxy groups on the benzylidene moiety, which enhances its reactivity and potential biological activity compared to its analogs . The hydroxyl group increases its solubility and potential for hydrogen bonding, while the methoxy group contributes to its stability and electronic properties.

Properties

IUPAC Name

2-amino-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-21-14-8-10(6-7-13(14)19)9-17-18-15(20)11-4-2-3-5-12(11)16/h2-9,19H,16H2,1H3,(H,18,20)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJQWJMVEMUUPA-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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